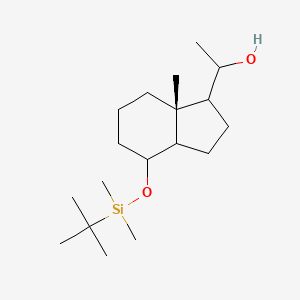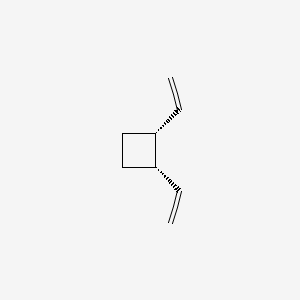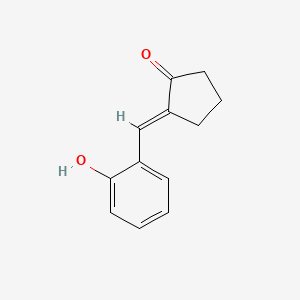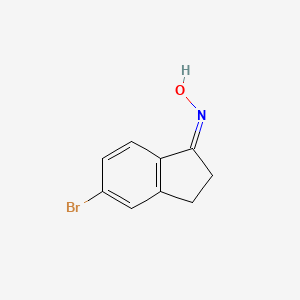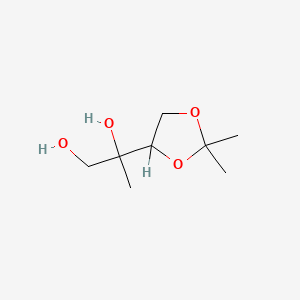
2-(2,2-二甲基-1,3-二氧戊环-4-基)丙烷-1,2-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol involves various chemical pathways and precursors. Notable methodologies include the reaction of glycidol with imidazole or 1,2,4-triazole, leading to the formation of 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol, respectively (Talismanov et al., 2021). These compounds can be further reacted with ketones to produce substituted 4azolylmethyl-1,3-dioxolanes, showcasing a versatile approach to modifying the dioxolane framework for various applications.
Molecular Structure Analysis
The molecular structure of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol and related compounds have been elucidated through techniques like X-ray diffraction and NMR spectroscopy. The importance of weak interactions in the development of polymorphs of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane has been highlighted, demonstrating the role of intra and intermolecular interactions in the solid state (Tewari et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol span a wide range, including its participation in cobalt(III)–dioxygen complexes formation (Ohishi et al., 1986) and its use in various synthetic pathways. These studies reveal the compound's reactivity and its potential as a building block in organic synthesis.
Physical Properties Analysis
The physical properties of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol, including its crystallization features and phase behavior, have been examined. The spontaneous resolution and crystalline properties of related compounds, such as 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, provide insights into its solid-state characteristics and potential for enantiomeric separation (Bredikhin et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol are defined by its reactivity in various chemical reactions, including cycloaddition reactions and transformations into bioactive cyclic ketals (Shimizu et al., 2021). These studies underscore the compound's utility in synthesizing functionally diverse molecules and its potential in organic and medicinal chemistry applications.
科学研究应用
手性合成
该化合物在手性合成中用作各种手性中间体的先驱体。 它的结构允许创建具有高对映体纯度的复杂分子,这在制药行业中对于合成对映体纯度药物至关重要 {svg_1}.
材料科学
在材料科学中,这种二氧戊环衍生物用作具有特定性质的聚合物的单体。 它已被用于创建具有高立体化学保留率、良好的分子量分散性和理想热性能的聚合物 {svg_2}.
有机合成
作为有机合成中通用的试剂,它参与了各种有机化合物的制备。 它的反应性在合成复杂分子中得到利用,尤其是在开发新的合成路线方面 {svg_3}.
蛋白酶抑制
该化合物已被证明具有作为人类鼻病毒 3C 蛋白酶抑制剂的潜力。 该应用在抗病毒研究领域具有重要意义,其中控制蛋白酶活性可以导致开发新的抗病毒药物 {svg_4}.
农业
在农业中,该化合物的衍生物正在探索其在开发新型杀虫剂或除草剂方面的潜在用途。 二氧戊环衍生物的结构复杂性可以导致与生物靶标高度特异性的相互作用 {svg_5}.
分析化学
在分析化学中,它可以作为色谱分析中的标准品或参照化合物,因为它具有独特的化学性质。 这有助于在复杂混合物中识别和定量类似化合物 {svg_6}.
属性
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-4-6(12-7)8(3,10)5-9/h6,9-10H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVJWYFNIUERBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C)(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

